![molecular formula C23H23N3O4S2 B2903606 N-(5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1790195-47-9](/img/structure/B2903606.png)
N-(5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
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Description
The compound is a complex organic molecule that contains several functional groups and structural motifs, including a 2,2-dimethyl-2,3-dihydrobenzofuran moiety , a tetrahydrothiazolo[5,4-c]pyridine ring, and a thiophene-3-carboxamide group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar structures often involves various bond formation strategies . For instance, the formation of the 2,2-dimethyl-2,3-dihydrobenzofuran moiety could potentially involve cyclization approaches or rearrangement reactions .Scientific Research Applications
Cancer Research
The 2,3-dihydrobenzofuran moiety present in the compound has been associated with activity against cancer . This suggests that the compound could be investigated for its efficacy in inhibiting cancer cell growth or inducing apoptosis in various cancer cell lines.
Tuberculosis Treatment
Compounds containing the dihydrobenzofuran ring have shown activity against tuberculosis . Research could explore the potential of this compound as a novel therapeutic agent against TB, particularly in drug-resistant strains.
Malaria Prophylaxis
Given the historical activity of dihydrobenzofuran derivatives against malaria , this compound may serve as a starting point for the development of new antimalarial medications or prophylactic agents.
Cataract Prevention
The structural motif of dihydrobenzofuran has been linked to activity against cataracts . The compound could be part of studies aiming to understand its preventative effects on cataract formation or progression.
Enzyme Inhibition
The compound’s structure suggests potential for specific enzyme inhibition, such as α-glucosidase and aldose reductase, which are implicated in diabetes management . Research could be directed towards its application in diabetic therapies.
Anti-inflammatory Properties
Dihydrobenzofuran derivatives have demonstrated properties against inflammatory enzymes like 5-LOX and COX-2 . This compound could be analyzed for its anti-inflammatory potential, possibly contributing to treatments for chronic inflammatory diseases.
Neurological Disorders
Activity at the muscarinic M3 receptor has been observed with dihydrobenzofuran-containing compounds . This suggests possible research applications in neurological disorders where muscarinic receptors play a role, such as Alzheimer’s disease.
Antioxidant and Cytoprotective Effects
The compound’s framework, due to the presence of the dihydrobenzofuran unit, might exhibit antioxidant properties . Studies could investigate its role in cellular protection against oxidative stress, which is a factor in many degenerative diseases.
properties
IUPAC Name |
N-[5-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-23(2)10-14-4-3-5-17(20(14)30-23)29-12-19(27)26-8-6-16-18(11-26)32-22(24-16)25-21(28)15-7-9-31-13-15/h3-5,7,9,13H,6,8,10-12H2,1-2H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBJHVBIMZTSFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CSC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide |
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